molecular formula C9H10FN3 B2772547 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine CAS No. 1862537-29-8

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine

Cat. No.: B2772547
CAS No.: 1862537-29-8
M. Wt: 179.198
InChI Key: XGQSYRNEQKENGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrimidine derivative that contains a fluorine atom and a pyridine ring. It has been studied for its biological and pharmacological properties, and its potential use as a therapeutic agent.

Scientific Research Applications

Anticancer Potential

Research indicates that fluoro-substituted compounds, including pyrimidine derivatives, have shown anticancer activity against several cancer cell lines. For example, novel fluoro-substituted benzo[b]pyran compounds, which include pyrimidine thione derivatives, have been tested against human cancer cell lines, demonstrating anticancer activity at low concentrations (A. G. Hammam et al., 2005). These findings suggest that the structural features of 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine could be leveraged to design compounds with potential anticancer properties.

Kinase Inhibition for Cancer Therapy

Another area of application is in the development of kinase inhibitors for cancer therapy. Synthesis routes have been established for 2,4-disubstituted-5-fluoropyrimidines, which are recognized for their biological activity in various anticancer agents, including 5-fluorouracil (5-FU). This synthesis facilitates the creation of novel compounds potentially acting as kinase inhibitors (H. Wada et al., 2012). These findings underscore the relevance of 5-fluoropyrimidine derivatives in the synthesis of therapeutic agents targeting cancer.

Supramolecular Chemistry

2,6-Bis(trimethyltin)pyridine has been synthesized in high yields and used for Stille-type coupling procedures to prepare various complex molecules, including pyrimidine derivatives. These compounds serve as versatile ligands in supramolecular chemistry, highlighting the utility of pyridine and pyrimidine cores in constructing complex molecular architectures for potential applications in sensing, catalysis, and material science (U. Schubert & C. Eschbaumer, 1999). This research demonstrates the broader applicability of pyrimidine derivatives in fields beyond pharmacology, extending into materials science and chemistry.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQSYRNEQKENGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.